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Compound of Interest

Compound Name: Ald-Ph-amido-PEG3-C2-Pfp ester

Cat. No.: B10818458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
In the rapidly advancing fields of targeted therapeutics, such as Antibody-Drug Conjugates

(ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical

component that dictates the efficacy, stability, and pharmacokinetic profile of the entire

construct. Ald-Ph-amido-PEG3-C2-Pfp ester is a heterobifunctional linker designed for

bioconjugation. It features a terminal aldehyde group for reaction with amines, a stable amide

bond, a hydrophilic polyethylene glycol (PEG) chain to enhance solubility, and a

pentafluorophenyl (Pfp) ester, a highly reactive group for amine acylation.

Accurate determination of the molecular weight of such linkers is a fundamental prerequisite for

successful drug development. It ensures stoichiometric precision in conjugation reactions,

validates synthesis pathways, and is essential for the characterization and quality control of the

final bioconjugate. This document provides a detailed overview of the molecular weight of Ald-
Ph-amido-PEG3-C2-Pfp ester and outlines a standard methodology for its experimental

verification.
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The precise chemical composition of Ald-Ph-amido-PEG3-C2-Pfp ester allows for the

calculation of its exact molecular properties. These values are foundational for all subsequent

experimental work. The key quantitative data are summarized below.

Property Value Reference

Chemical Name
Ald-Ph-amido-PEG3-C2-Pfp

ester
[1][2]

Molecular Formula C23H22F5NO7 [1]

Average Molecular Weight 519.42 g/mol

Monoisotopic Mass 519.1367 g/mol [1]

CAS Number 2101206-21-5 [1][2]

Experimental Protocol: Molecular Weight
Verification by Mass Spectrometry
The following protocol details a standard procedure for the verification of the molecular weight

of Ald-Ph-amido-PEG3-C2-Pfp ester using Electrospray Ionization Time-of-Flight (ESI-TOF)

Mass Spectrometry, a high-resolution technique suitable for this class of molecule.

3.1 Objective: To experimentally confirm the monoisotopic mass of Ald-Ph-amido-PEG3-C2-
Pfp ester.

3.2 Materials & Equipment:

Ald-Ph-amido-PEG3-C2-Pfp ester sample

LC-MS grade Acetonitrile (ACN)

LC-MS grade Water

Formic Acid (FA), 99%+ purity

High-resolution ESI-TOF Mass Spectrometer
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Micropipettes and vials

3.3 Sample Preparation:

Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

Create a working solution by diluting the stock solution to a final concentration of 10 µg/mL in

a solvent mixture of 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid serves to

promote protonation, facilitating ionization.

Vortex the solution gently to ensure homogeneity.

3.4 Instrument Setup & Data Acquisition:

Ionization Mode: Positive Electrospray Ionization (ESI+). The amide and ether oxygens in

the molecule are sites for protonation ([M+H]+).

Mass Analyzer: Time-of-Flight (TOF).

Infusion: Introduce the sample into the ESI source via direct infusion at a flow rate of 5-10

µL/min.

Mass Range: Set the acquisition range to m/z 100-1000 to ensure the expected ion is

observed.

Instrument Calibration: Calibrate the instrument using a known standard immediately prior to

the sample run to ensure high mass accuracy.

Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass

spectrum.

3.5 Data Analysis:

Process the acquired spectrum using the instrument's software.

Identify the peak corresponding to the protonated molecule, [M+H]+.
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The expected m/z for the [M+H]+ ion is calculated as: 519.1367 (Monoisotopic Mass) +

1.0078 (Mass of H+) = 520.1445.

Compare the experimentally observed m/z value with the theoretical value. The mass

accuracy should ideally be within 5 ppm.

Check for other potential adducts, such as the sodium adduct [M+Na]+ at m/z 542.1264.

Visualizations
4.1 Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental verification of the

compound's molecular weight.
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Caption: Workflow for Molecular Weight Verification by ESI-TOF Mass Spectrometry.
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4.2 Molecular Structure-Function Relationship

This diagram illustrates the logical relationship between the distinct chemical moieties of the

linker and their intended functions in bioconjugation applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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